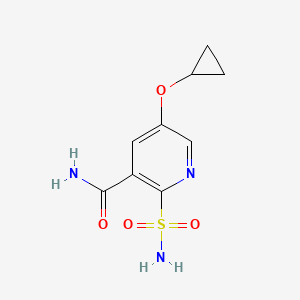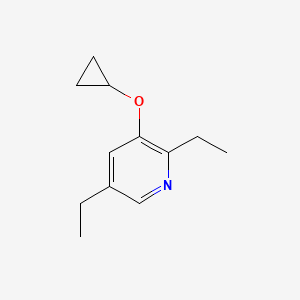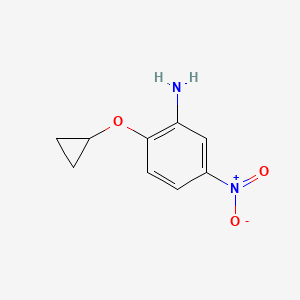
N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and a hydroxyl group on the phenyl ring, along with a methanesulfonamide moiety, makes this compound particularly interesting for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the phenyl ring, followed by the attachment of the methanesulfonamide group. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide in the presence of a catalyst.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.
Sulfonamide Formation: Reaction of the hydroxylated trifluoromethyl phenyl compound with methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Difluoromethyl, monofluoromethyl derivatives.
Substitution Products: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that interact with the trifluoromethyl and hydroxyl groups.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating agent and its strong electron-withdrawing properties.
N-Phenyltrifluoromethanesulfonimide: Used in similar applications but differs in its structural configuration and reactivity.
Uniqueness: N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide stands out due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring, which imparts unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H8F3NO3S |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
N-[5-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-4-5(13)2-3-6(7)8(9,10)11/h2-4,12-13H,1H3 |
InChI-Schlüssel |
KVQJXQYCVWVJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















